Cas no 2319835-43-1 (methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate)

Methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate is a specialized carbamate derivative featuring a bis-furanyl ethyl backbone, which imparts unique reactivity and structural properties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules or functional materials. The presence of furan rings enhances its utility in cross-coupling reactions and as a precursor for heterocyclic synthesis. Its carbamate moiety offers stability while allowing further functionalization under controlled conditions. The compound’s well-defined structure makes it suitable for research applications requiring precise molecular frameworks.
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate structure
2319835-43-1 structure
商品名:methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
CAS番号:2319835-43-1
MF:C12H13NO4
メガワット:235.235923528671
CID:5356503

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate 化学的及び物理的性質

名前と識別子

    • methyl (2,2-di(furan-2-yl)ethyl)carbamate
    • methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
    • インチ: 1S/C12H13NO4/c1-15-12(14)13-8-9(10-4-2-6-16-10)11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,13,14)
    • InChIKey: BHOZRIQBFNNDCF-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(C1=CC=CO1)CNC(=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • トポロジー分子極性表面積: 64.599
  • 疎水性パラメータ計算基準値(XlogP): 1.6

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6192-0003-75mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
75mg
$208.0 2023-09-09
Life Chemicals
F6192-0003-10μmol
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6192-0003-10mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
10mg
$79.0 2023-09-09
Life Chemicals
F6192-0003-50mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
50mg
$160.0 2023-09-09
Life Chemicals
F6192-0003-4mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
4mg
$66.0 2023-09-09
Life Chemicals
F6192-0003-3mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
3mg
$63.0 2023-09-09
Life Chemicals
F6192-0003-100mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
100mg
$248.0 2023-09-09
Life Chemicals
F6192-0003-25mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
25mg
$109.0 2023-09-09
Life Chemicals
F6192-0003-1mg
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
1mg
$54.0 2023-09-09
Life Chemicals
F6192-0003-5μmol
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
2319835-43-1
5μmol
$63.0 2023-09-09

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate 関連文献

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamateに関する追加情報

Methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate (CAS No. 2319835-43-1): An Overview of Its Structure, Properties, and Applications

Methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate (CAS No. 2319835-43-1) is a unique compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its distinctive molecular structure, which includes a furan ring and a carbamate functional group. The combination of these structural elements endows the compound with a range of interesting properties and reactivity profiles.

The molecular formula of methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate is C11H13NO4, and its molecular weight is approximately 219.22 g/mol. The compound's structure can be visualized as a central ethyl group flanked by two furan rings, with a carbamate group attached to one of the nitrogen atoms. This arrangement provides the molecule with a high degree of conjugation and delocalization, which influences its chemical behavior and reactivity.

In terms of physical properties, methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate is typically a solid at room temperature and has a melting point in the range of 60-65°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but exhibits limited solubility in water. These solubility characteristics make it suitable for use in various organic reactions and formulations.

The chemical stability of methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate is an important consideration for its practical applications. The compound is generally stable under ambient conditions but can undergo hydrolysis in the presence of strong acids or bases. This hydrolysis reaction leads to the formation of the corresponding amine and methyl carbonate derivatives. Understanding these stability issues is crucial for optimizing storage conditions and ensuring the compound's longevity in various formulations.

One of the key areas where methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate has shown promise is in pharmaceutical research. Recent studies have explored its potential as a lead compound for developing new drugs targeting specific biological pathways. For instance, researchers have investigated its ability to modulate enzyme activity and receptor binding, which could have implications for treating various diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate has also been studied for its use in materials science. Its unique molecular structure makes it an attractive candidate for developing novel polymers and functional materials. For example, the compound can be incorporated into polymer backbones to enhance their mechanical properties or to introduce specific functional groups that can interact with other molecules or surfaces.

The synthetic accessibility of methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate is another factor that contributes to its appeal in research and development. Several synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-furancarboxylic acid with an appropriate amine followed by methylation to form the final product. These synthetic methods provide researchers with flexible options for producing the compound on both laboratory and industrial scales.

To further understand the potential applications of methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate, ongoing research is focused on exploring its biological activity and mechanism of action. For instance, studies have shown that the compound can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This property makes it a promising candidate for developing new anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing treatments.

In conclusion, methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate (CAS No. 2319835-43-1) is a versatile compound with a unique molecular structure that offers a range of interesting properties and potential applications. Its chemical stability, synthetic accessibility, and biological activity make it an attractive target for further research in pharmaceuticals, materials science, and organic synthesis. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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